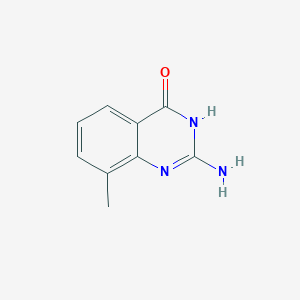

2-Amino-8-methylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLZAHIPYDRNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116836-27-2 | |

| Record name | 2-amino-8-methyl-4(1H)-quinazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Advanced Synthetic Methodologies for 2 Amino 8 Methylquinazolin 4 3h One and Its Analogues

Conventional and Modern Synthetic Routes to the Quinazolin-4(3H)-one Core

The fundamental challenge in synthesizing 2-Amino-8-methylquinazolin-4(3H)-one lies in the controlled construction of the heterocyclic ring system with the correct substituents. The regiochemistry of the 8-methyl group is typically established by starting with a pre-substituted precursor, namely 2-amino-3-methylbenzoic acid or its derivatives.

Niementowski Reaction and Modified Cyclization Protocols

The Niementowski reaction, first reported in 1895, is a classical method for synthesizing 4(3H)-quinazolinones. researchgate.net It traditionally involves the thermal condensation of an anthranilic acid with an amide. nih.govpatsnap.com The reaction often requires high temperatures (130–150 °C) and long reaction times. chempedia.info

To synthesize the target compound, a modified Niementowski approach is necessary. The reaction would employ 2-amino-3-methylbenzoic acid as the starting material to ensure the correct placement of the methyl group at the 8-position. To introduce the 2-amino group, a simple amide is replaced with a reagent that can act as an amino synthon. Cyanamide (B42294) (H₂NCN) is a suitable reactant for this purpose. The condensation proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the final quinazolinone ring.

Reaction Scheme: Modified Niementowski Reaction

Modifications to the Niementowski reaction aim to improve yields and reduce harsh reaction conditions. These can include the use of dehydrating agents or catalysts to facilitate the cyclization step. While effective, the high temperatures of the classical method can limit its applicability for substrates with sensitive functional groups.

Synthesis via Benzoxazinone (B8607429) Intermediates

A more versatile and widely used approach for quinazolinone synthesis proceeds through a 4H-3,1-benzoxazin-4-one (benzoxazinone) intermediate. nih.govnih.govresearchgate.net This two-step route offers greater flexibility and generally proceeds under milder conditions than the one-step Niementowski reaction.

The synthesis begins with the acylation of 2-amino-3-methylbenzoic acid. A common and efficient method is to react it with acetic anhydride (B1165640), which serves as both the acylating agent and a dehydrating agent, leading to the formation of 2,8-dimethyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iqresearchgate.net

In the second step, the benzoxazinone intermediate is treated with a nitrogen nucleophile. The reaction opens the oxazinone ring, followed by recyclization to form the pyrimidinone ring of the quinazolinone. To obtain the 2-amino group, hydrazine (B178648) hydrate (B1144303) is often used. mdpi.comderpharmachemica.com The initial reaction yields a 3-amino-2-methylquinazolin-4(3H)-one, which can then be converted to the desired 2-amino product through subsequent chemical transformations. Alternatively, direct aminolysis with ammonia (B1221849) can be employed, though this may require more forcing conditions.

This pathway is highly modular, as different acylating agents and various nitrogen nucleophiles can be used to generate a wide array of substituted quinazolinones. mdpi.com

Regioselective Synthesis of 2-Substituted and 8-Substituted Quinazolin-4(3H)-ones

Achieving the desired substitution pattern on the quinazolinone core is paramount. The strategies for regioselective synthesis are distinct for the carbocyclic (benzene) and heterocyclic (pyrimidinone) portions of the molecule.

8-Substituted Analogues: The synthesis of 8-substituted quinazolinones is most directly and reliably achieved by starting with an appropriately substituted anthranilic acid. For the target molecule, the use of 2-amino-3-methylbenzoic acid ensures that the methyl group is locked into the C3 position of the starting material, which becomes the C8 position of the final quinazolinone product. This substrate-controlled approach prevents the formation of other positional isomers (e.g., 5-, 6-, or 7-methyl) and is the cornerstone for the regioselective synthesis of this class of compounds.

2-Substituted Analogues: The substituent at the 2-position is determined by the reaction partner used during the cyclization step. To install the 2-amino group, specific reagents are required.

From Anthranilic Acid: As mentioned in the modified Niementowski reaction, cyanamide provides the N-C-N fragment necessary to form the 2-amino-pyrimidinone ring. nih.gov

From Anthranilamide: Reacting 2-amino-3-methylbenzamide (B158645) with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), can furnish the 2-amino group in a controlled manner. aurigeneservices.com

From Benzoxazinones: The reaction of a 2-substituted benzoxazinone with hydrazine hydrate is a common method to produce 3-amino-quinazolinones, which are valuable precursors for further functionalization. mdpi.com

Contemporary Synthetic Approaches for 2-Amino-8-methylquinazolin-4(3H)-one Construction

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign procedures. One-pot reactions and energy-efficient techniques like microwave-assisted synthesis represent significant advances over classical methods.

One-Pot Synthesis Techniques

One-pot, multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, avoiding the need to isolate intermediates. acs.org This approach saves time, resources, and reduces waste.

A plausible one-pot synthesis of 2-Amino-8-methylquinazolin-4(3H)-one can be designed starting from 8-methylisatoic anhydride. Isatoic anhydrides are stable, easily handled precursors derived from anthranilic acids and are frequently used in MCRs for quinazolinone synthesis. rsc.orgacademie-sciences.frnih.gov

A three-component reaction could involve:

8-Methylisatoic Anhydride: The source of the 8-methyl-2-aminobenzoyl moiety.

An Amine: Such as a primary aliphatic or aromatic amine.

An Electrophilic Cyanating Agent: Such as NCTS, to provide the 2-amino group. aurigeneservices.com

In this sequence, the amine first reacts with the isatoic anhydride, causing it to open and decarboxylate, forming an in-situ 2-amino-N-substituted-benzamide. This intermediate then reacts with the cyanating agent, followed by intramolecular cyclization to yield the final 2-amino-3,8-disubstituted quinazolinone. aurigeneservices.com If ammonia is used as the amine component, the 2-amino-8-methylquinazolin-4(3H)-one could be formed directly. These MCRs offer a powerful and convergent route to the target structure. researchgate.net

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.gov By utilizing microwave irradiation instead of conventional heating, MAOS often leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and cleaner reaction profiles. nih.govresearchgate.netfrontiersin.org

This technology is highly applicable to the synthesis of quinazolinones. sci-hub.cat

Microwave-Assisted Niementowski Reaction: The high temperatures required for the Niementowski reaction can be reached rapidly and uniformly using microwave heating. Studies have shown that the reaction of anthranilic acids with amides or formamide (B127407) under microwave irradiation can be completed in minutes with good to excellent yields, compared to several hours needed for conventional heating. researchgate.netchempedia.inforesearchgate.net

Microwave-Assisted Benzoxazinone Route: The conversion of benzoxazinones to quinazolinones upon reaction with amines or hydrazine is also significantly accelerated by microwave irradiation. mdpi.com A general method involves heating the benzoxazinone and hydrazine hydrate in ethanol (B145695) under microwave irradiation for 20-30 minutes to afford the 3-aminoquinazolinone product in high yield. mdpi.com

The application of microwave technology provides a greener and more efficient alternative for the synthesis of 2-Amino-8-methylquinazolin-4(3H)-one, aligning with the principles of sustainable chemistry. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Methods

| Synthetic Route | Method | Typical Reaction Time | Typical Yields | Key Advantages |

|---|---|---|---|---|

| Niementowski Reaction | Conventional Heating | 3-6 hours | Moderate | Classical, well-established one-step process. |

| Microwave-Assisted | 5-20 minutes | Good to Excellent | Drastic reduction in reaction time, improved yields. nih.govresearchgate.net | |

| Benzoxazinone Aminolysis | Conventional Heating | 2-5 hours | Good to Excellent | Modular, versatile, milder conditions than classical Niementowski. |

| Microwave-Assisted | 15-30 minutes | Excellent | Rapid, high-yielding, clean reactions. mdpi.com | |

| One-Pot MCR | Conventional or Microwave | Variable (30 min - 12 h) | Good to Excellent | High efficiency, operational simplicity, convergent synthesis. aurigeneservices.com |

Green Chemistry Principles in Quinazolinone Synthesis

The integration of green chemistry principles into the synthesis of quinazolinones has become a significant area of research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and atom economy. Key approaches include the use of deep eutectic solvents (DES) and microwave-assisted synthesis.

One prominent green method involves the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using a choline (B1196258) chloride:urea deep eutectic solvent. researchgate.net This approach can be performed as a two-step reaction, where 2-methyl-4H-benzoxazin-4-one is first synthesized conventionally and then reacted with various amines in the DES to furnish the desired quinazolinone derivatives. researchgate.net Alternatively, a one-pot method involves adding anthranilic acid, acetic anhydride, and an appropriate amine directly to the DES and heating the mixture. researchgate.net These methods are noted for their procedural simplicity and alignment with green principles, providing efficient routes to potential antitumor agents.

Microwave irradiation is another cornerstone of green quinazolinone synthesis. It significantly reduces reaction times and often improves yields compared to conventional heating. For instance, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. researchgate.net This solvent-free or minimal-solvent approach, sometimes in the presence of an eco-friendly catalyst like choline chloride-thiourea/H₂SO₄, offers a rapid and efficient pathway to a variety of biologically active quinazolinone derivatives. mdpi.com The use of sustainable operations, inexpensive reagents, and green solvents underscores the environmental affability of these modern synthetic protocols. aurigeneservices.com

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) Synthesis | Anthranilic acid, Acetic anhydride, Amine | Choline chloride:urea DES, 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |

| Microwave-Assisted Synthesis | Anthranilic acid, Amine, Trimethyl orthoformate | Microwave irradiation, 120°C, Ethanol | 3-Substituted-quinazolin-4(3H)-ones | researchgate.net |

| Sustainable Oxidative Cyclization | o-Aminobenzamide, Styrenes | DTBP (oxidant), p-TsOH (additive), Catalyst-free | Quinazolin-4(3H)-ones | aurigeneservices.com |

Transition Metal-Free Approaches

Developing synthetic routes that avoid the use of transition metals is a primary goal in modern organic synthesis due to concerns about cost, toxicity, and metal contamination in final products. Several efficient transition-metal-free methods for constructing the quinazolin-4(3H)-one core have been reported.

One effective strategy involves the one-pot intermolecular annulation of o-aminobenzamides and thiols. nih.gov This method is characterized by its operational simplicity, broad functional group tolerance, and the absence of any external metal catalysts or oxidants, affording a variety of 2-aryl(heteroaryl)quinazolin-4(3H)-ones in high yields. nih.gov Another approach utilizes anhydrous magnesium perchlorate (B79767) as an affordable and readily available catalyst for the condensation of 2-aminobenzamides with aromatic aldehydes in ethanol. researchgate.net This methodology proceeds under mild conditions and produces 2-substituted quinazolinones with good to excellent yields (68-95%). researchgate.net

Furthermore, a novel metal- and catalyst-free protocol has been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. aurigeneservices.com This process involves the direct oxidation-cyclization of aldehydes generated in situ from styrenes, using di-tert-butyl peroxide (DTBP) as an oxidant. The procedure is praised for its sustainability, use of low-cost materials, and avoidance of hazardous reagents. aurigeneservices.com These methods represent a significant advancement, providing greener and more economical alternatives to traditional metal-catalyzed syntheses. nih.gov

| Starting Materials | Key Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| o-Aminobenzamides, Thiols | One-pot annulation | External oxidant-free, good functional group tolerance | nih.gov |

| 2-Aminobenzamides, Aromatic aldehydes | 10% mol anhydrous Magnesium perchlorate, Ethanol | Mild conditions, affordable catalyst, good to excellent yields (68-95%) | researchgate.net |

| o-Aminobenzamides, Styrenes | DTBP (oxidant), p-TsOH (additive) | Metal- and catalyst-free, sustainable operation, green solvent | aurigeneservices.com |

Derivatization and Functionalization Strategies

Modification of the Amino Group at C-2

The amino group at the C-2 position of the quinazolinone scaffold is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. A common strategy involves the N-arylation of the 2-amino group. For example, various 2-((substituted-phenyl)amino)quinazolin-4(3H)-one derivatives have been synthesized. nih.gov This can be achieved through a one-pot reaction involving a suitable anthranilamide precursor and a substituted aniline, often facilitated by a coupling agent or by activating the quinazolinone core. nih.gov

Another approach to modifying the amino group is through the formation of Schiff bases. While demonstrated on the analogous 3-aminoquinazolinone scaffold, the principle is applicable to the C-2 position. Condensation of the amino group with various aldehydes, such as p-chlorobenzaldehyde, in a suitable solvent like acetic acid, leads to the formation of the corresponding imine (Schiff's base). nih.gov This reaction effectively replaces the primary amino group with a substituted benzylideneamino moiety, opening avenues for further structural diversification. nih.gov Additionally, the amino group can undergo acylation or sulfonylation reactions with appropriate acyl chlorides or sulfonyl chlorides to yield the corresponding amides and sulfonamides, respectively.

Substitution at the Methyl Group at C-8

Direct functionalization of the methyl group at the C-8 position of the 2-aminoquinazolin-4(3H)-one scaffold is a less commonly reported strategy compared to modifications at other positions. However, based on standard organic synthetic principles, several plausible pathways can be proposed to convert this group into a more versatile handle for further derivatization.

One potential transformation is the oxidation of the benzylic methyl group to a carboxylic acid. This is a classic reaction for methyl groups attached to aromatic rings and can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.org The resulting 2-amino-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid would be a valuable intermediate, allowing for the creation of esters, amides, or other acid derivatives.

Another feasible strategy is free-radical halogenation at the benzylic position to yield an 8-(halomethyl) derivative, such as 2-amino-8-(bromomethyl)quinazolin-4(3H)-one. This reaction is commonly performed using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). The resulting 8-(halomethyl) group is a potent electrophile, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of functionalities, including ethers, amines, and thioethers. While these methods are standard in organic chemistry, their specific application to the 2-amino-8-methylquinazolin-4(3H)-one system requires empirical validation. Research on the related 8-methylquinoline (B175542) scaffold has shown that the C(sp³)–H bonds of the methyl group can be functionalized via transition metal catalysis, suggesting a potential avenue for future synthetic exploration on the quinazolinone core. nih.gov

Introduction of Heterocyclic Moieties (e.g., thiadiazole, oxadiazole, triazole, thiazolidinone)

The incorporation of additional heterocyclic rings onto the quinazolinone framework is a widely used strategy to generate hybrid molecules with diverse chemical properties. These moieties are typically introduced by leveraging reactive functional groups on the quinazolinone core, such as an amino group.

A well-established method involves using a 3-amino-2-methylquinazolin-4(3H)-one precursor to synthesize thiazolidinone derivatives. mdpi.com This is achieved through a condensation reaction between the 3-amino group, a substituted aromatic aldehyde, and thioglycolic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization with thioglycolic acid to form the 4-oxo-1,3-thiazolidin-3-yl moiety at the N-3 position of the quinazolinone. mdpi.com

Other studies have focused on creating hybrid structures by combining the quinazoline (B50416) pharmacophore with imidazolinone or pyrazolinone rings. rsc.org For instance, 2-methylquinazolin-4(3H)-one derivatives with an anchored imidazolinone moiety have been synthesized. This often involves a multi-step sequence starting from the 3-amino-2-methylquinazolin-4(3H)-one intermediate, which is reacted with oxazolone (B7731731) derivatives to build the imidazolinone ring system. rsc.org These derivatization strategies demonstrate the versatility of the quinazolinone scaffold in constructing complex molecular architectures by fusing or linking various heterocyclic systems.

| Heterocycle Introduced | Precursor | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Thiazolidinone | 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic aldehyde, Thioglycolic acid | 3-(4-Oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one | mdpi.com |

| Imidazolinone | 3-Amino-2-methylquinazolin-4(3H)-one | Oxazolone derivatives | 2-Methylquinazolin-4(3H)-one with anchored imidazolinone moiety | rsc.org |

| Pyrazolinone | Benzoxazinone | Hydrazine, Oxazolone derivatives | Pyrazolo[1,5-c]quinazolin-2-one derivatives | rsc.org |

Comprehensive Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H-NMR spectrum of 2-Amino-8-methylquinazolin-4(3H)-one is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on analogous structures like 8-Methyl-2-phenylquinazolin-4(3H)-one, specific chemical shifts can be anticipated. rsc.org The spectrum would feature signals for the aromatic protons on the quinazolinone ring system, the protons of the methyl group, and the exchangeable protons of the amino (-NH₂) and amide (-NH) groups.

The aromatic region would likely display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring (H-5, H-6, and H-7). The methyl group at the C-8 position would introduce a characteristic singlet in the upfield region of the spectrum. The amino and amide protons are expected to appear as broad singlets, and their chemical shifts can be influenced by the solvent, concentration, and temperature.

Table 1: Expected ¹H-NMR Spectral Data for 2-Amino-8-methylquinazolin-4(3H)-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C-8) | ~2.6 | Singlet (s) |

| Aromatic H (H-5, H-6, H-7) | ~7.0 - 8.0 | Multiplet (m) |

| -NH (amide at N-3) | Broad, variable | Singlet (br s) |

| -NH₂ (amino at C-2) | Broad, variable | Singlet (br s) |

Note: The exact chemical shifts and coupling constants require experimental verification.

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 2-Amino-8-methylquinazolin-4(3H)-one would correspond to a distinct signal. The spectrum is expected to show nine signals in total.

Key resonances would include a signal for the carbonyl carbon (C-4) in the downfield region (typically >160 ppm), signals for the aromatic and heteroaromatic carbons, and a signal for the methyl carbon in the upfield region. For comparison, the related compound 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one shows a carbonyl signal at 163.2 ppm and various aromatic signals between 120-152 ppm. rsc.org

Table 2: Expected ¹³C-NMR Spectral Data for 2-Amino-8-methylquinazolin-4(3H)-one

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (at C-8) | ~17-25 |

| Aromatic/Heteroaromatic Carbons | ~115 - 155 |

| C=O (Carbonyl at C-4) | >160 |

Note: Specific assignments require experimental data which was not available in the searched sources.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation. The spectrum of 2-Amino-8-methylquinazolin-4(3H)-one would exhibit characteristic bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands in the FT-IR spectrum would include N-H stretching vibrations for the primary amine and the secondary amide, a strong C=O stretching vibration for the quinazolinone carbonyl group, C=N and C=C stretching vibrations from the heterocyclic and aromatic rings, and C-H stretching from the methyl and aromatic groups. For instance, in related quinazolinone derivatives, the C=O stretch is typically observed around 1700 cm⁻¹. derpharmachemica.com

Table 3: Expected FT-IR Absorption Bands for 2-Amino-8-methylquinazolin-4(3H)-one

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amine & Amide (N-H) | Stretch | 3100 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | ~1700 |

| Imine (C=N) / Aromatic C=C | Stretch | 1500 - 1650 |

Note: While Raman spectroscopy would provide complementary information, specific experimental data for 2-Amino-8-methylquinazolin-4(3H)-one was not found in the searched literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For 2-Amino-8-methylquinazolin-4(3H)-one (molecular formula C₉H₉N₃O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 175.19 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For example, the HRMS data for 8-Methyl-2-phenylquinazolin-4(3H)-one confirms its molecular formula with high precision. rsc.org

Table 4: Expected Mass Spectrometry Data for 2-Amino-8-methylquinazolin-4(3H)-one

| Parameter | Expected Value |

| Molecular Formula | C₉H₉N₃O |

| Monoisotopic Mass | 175.0746 g/mol |

| Expected [M+H]⁺ (HRMS) | 176.0824 m/z |

Note: Fragmentation patterns, which provide further structural information, would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. Quinazolinone derivatives are known to exhibit characteristic absorption bands due to π→π* and n→π* transitions within the aromatic and heterocyclic ring system. nih.gov The spectrum of 2-Amino-8-methylquinazolin-4(3H)-one is expected to show strong absorption bands in the UV region, characteristic of its conjugated structure.

Table 5: Anticipated UV-Vis Absorption Maxima (λₘₐₓ) for 2-Amino-8-methylquinazolin-4(3H)-one

| Electronic Transition | Expected Absorption Range (nm) |

| π→π | 220 - 280 |

| n→π | 300 - 350 |

Note: The exact wavelengths and molar absorptivities are dependent on the solvent used and require experimental measurement.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical and molecular formula and assessing the purity of a synthesized sample. The experimentally determined percentages should closely match the calculated theoretical values for the molecular formula C₉H₉N₃O. Similar analyses are standard for confirming the composition of newly synthesized quinazolinone derivatives. scielo.br

Table 6: Theoretical Elemental Composition of 2-Amino-8-methylquinazolin-4(3H)-one

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 61.70% |

| Hydrogen | H | 5.18% |

| Nitrogen | N | 23.99% |

| Oxygen | O | 9.13% |

Note: Experimental values are compared against these theoretical percentages to confirm the elemental composition.

X-ray Diffraction Studies for Crystal Structure Determination

For the specific compound, 2-Amino-8-methylquinazolin-4(3H)-one , a search of available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data. While the crystal structures of several related quinazolinone derivatives have been determined and reported, these findings cannot be directly extrapolated to infer the precise crystal structure of 2-Amino-8-methylquinazolin-4(3H)-one due to the influence of different substituent groups on the molecular conformation and crystal packing.

For illustrative purposes, studies on compounds such as 2-methylquinazolin-4(3H)-one hydrochloride have revealed detailed insights into their crystal systems, space groups, and intermolecular interactions, such as hydrogen bonding. However, the presence of the amino group at the 2-position and the methyl group at the 8-position in the target compound would introduce distinct electronic and steric effects, leading to a unique crystal structure.

Table 1: Status of X-ray Crystallographic Data for 2-Amino-8-methylquinazolin-4(3H)-one

| Parameter | Data |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | Not Determined |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound, identifying decomposition temperatures, and studying its degradation profile.

A thorough review of the scientific literature indicates that specific Thermogravimetric Analysis (TGA) data for 2-Amino-8-methylquinazolin-4(3H)-one has not been published. Research on the thermal properties of quinazolinone derivatives has been conducted for some related structures, such as pyrazolo-quinazoline derivatives, which have shown that thermal stability can vary significantly based on the nature and position of substituents.

Without experimental TGA data for 2-Amino-8-methylquinazolin-4(3H)-one, it is not possible to provide its specific decomposition temperature range, the number of decomposition steps, or the kinetic parameters of its thermal degradation. Such an analysis would be a valuable addition to the physicochemical characterization of this compound.

Table 2: Status of Thermogravimetric Analysis Data for 2-Amino-8-methylquinazolin-4(3H)-one

| Parameter | Data |

|---|---|

| Initial Decomposition Temperature | Not Determined |

| Final Decomposition Temperature | Not Determined |

| Mass Loss (%) at Key Stages | Not Determined |

Medicinal Chemistry and Drug Discovery Strategies Centered on 2 Amino 8 Methylquinazolin 4 3h One

Quinazolinone as a Privileged Scaffold in Contemporary Drug Design

The quinazolinone nucleus is widely recognized as a "privileged scaffold" in drug design due to its ability to interact with a diverse range of biological targets, exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net This heterocyclic system is a core component in over 150 naturally occurring alkaloids and numerous synthetic compounds with therapeutic applications. nih.gov The stability of the quinazolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties. researchgate.net

Derivatives of quinazolinone have demonstrated significant potential across various therapeutic areas, including but not limited to:

Anticancer: Targeting enzymes such as epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

Antimicrobial: Exhibiting activity against a range of bacteria and fungi. researchgate.netresearchgate.net

Antiviral: Showing promise in the inhibition of viruses like SARS-CoV-2. nih.govnih.gov

Anti-inflammatory: Demonstrating potent anti-inflammatory effects. nih.gov

Anticonvulsant: Displaying activity in models of epilepsy. nih.gov

The versatility of the quinazolinone scaffold lies in its structural features that allow for key interactions with biological macromolecules. The presence of nitrogen atoms, a carbonyl group, and an aromatic ring system provides sites for hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for target binding. The 2-amino and 8-methyl substitutions on the 2-Amino-8-methylquinazolin-4(3H)-one core provide additional points for modification to enhance potency, selectivity, and pharmacokinetic profiles.

Lead Identification and Optimization Methodologies

The discovery and development of novel drug candidates from the 2-Amino-8-methylquinazolin-4(3H)-one scaffold rely on both structure-based and ligand-based drug design methodologies.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors. This approach is particularly effective when a high-resolution crystal structure of the target protein is available. For quinazolinone derivatives, SBDD has been instrumental in the development of targeted therapies.

A key example is the design of EGFR inhibitors, where the quinazolinone scaffold serves as a hinge-binding motif. Molecular docking studies can predict the binding orientation of 2-Amino-8-methylquinazolin-4(3H)-one derivatives within the ATP-binding pocket of EGFR. These computational models help in identifying key interactions and suggest modifications to the scaffold to enhance binding affinity. For instance, substitutions at the 2-amino and 8-methyl positions can be rationally designed to occupy specific sub-pockets of the enzyme's active site, thereby increasing potency and selectivity.

Ligand-Based Drug Design Approaches

In the absence of a known target structure, ligand-based drug design (LBDD) methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. For 2-Amino-8-methylquinazolin-4(3H)-one, LBDD can be used to develop pharmacophore models and quantitative structure-activity relationship (QSAR) models.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. By analyzing a series of active quinazolinone derivatives, a common pharmacophore can be generated and used to screen virtual libraries for new potential hits.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of novel, unsynthesized derivatives of 2-Amino-8-methylquinazolin-4(3H)-one. For example, a QSAR model might reveal that increasing the hydrophobicity at a particular position of the quinazolinone ring correlates with enhanced activity, guiding further chemical synthesis.

Molecular Hybridization and Scaffold Hopping Techniques Applied to Quinazolinone Derivatives

To explore new chemical space and develop novel therapeutic agents, medicinal chemists often employ strategies such as molecular hybridization and scaffold hopping. nih.govnih.gov

Molecular hybridization involves the combination of two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach can lead to compounds with improved affinity, dual-targeting capabilities, or novel mechanisms of action. For instance, the 2-Amino-8-methylquinazolin-4(3H)-one scaffold could be hybridized with other heterocyclic systems known for their biological activities, such as thiazole (B1198619) or triazole, to create novel anticancer or antimicrobial agents. nih.gov

Scaffold hopping is a computational technique used to identify isosteric replacements for a core molecular scaffold while retaining the desired biological activity. acs.orgnih.gov This strategy is valuable for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. Starting from 2-Amino-8-methylquinazolin-4(3H)-one, scaffold hopping algorithms can suggest alternative heterocyclic cores that maintain the spatial arrangement of key functional groups required for target interaction. This can lead to the discovery of entirely new classes of compounds with similar or improved therapeutic profiles. acs.orgnih.gov

Pharmacokinetic Profile Optimization of 2-Amino-8-methylquinazolin-4(3H)-one Derivatives

A critical aspect of drug discovery is the optimization of the pharmacokinetic profile of a lead compound to ensure it has appropriate absorption, distribution, metabolism, and excretion (ADME) properties. While 2-Amino-8-methylquinazolin-4(3H)-one may possess desirable biological activity, its derivatives often require modification to improve their in vivo performance. nih.govnih.gov

A study on 2-aminoquinazolin-4-(3H)-one derivatives as potential inhibitors of SARS-CoV-2 highlighted the importance of pharmacokinetic optimization. The parent compound, while potent, suffered from a low area under the curve (AUC) and maximum plasma concentration (Cmax). nih.govnih.gov To address this, various N-substituted derivatives were synthesized and evaluated.

| Compound | Modification | Anti-SARS-CoV-2 Activity (IC50, µM) | ClogP | Microsomal Stability (% remaining after 30 min) |

| 1 | Parent Compound | 0.23 | 1.5 | 95 (Human), 98 (Rat) |

| 2a | N-acetyl | 0.45 | 1.2 | 92 (Human), 96 (Rat) |

| 2b | N-propionyl | 0.38 | 1.7 | 94 (Human), 97 (Rat) |

| 3 | N-methyl | 0.89 | 1.8 | 88 (Human), 91 (Rat) |

Data adapted from a study on 2-aminoquinazolin-4-(3H)-one derivatives. nih.gov

The in vivo pharmacokinetic parameters in rats further demonstrated the impact of these modifications:

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 1 | 10 | 150 | 0.5 | 350 |

| 2b | 10 | 1250 | 1.0 | 4157 |

Data adapted from a study on 2-aminoquinazolin-4-(3H)-one derivatives. nih.gov

These results indicate that N-acylation of the 2-amino group can significantly improve the pharmacokinetic profile, leading to higher systemic exposure. Such strategies are crucial for translating the in vitro potency of 2-Amino-8-methylquinazolin-4(3H)-one derivatives into in vivo efficacy.

Structure Activity Relationship Sar Studies of 2 Amino 8 Methylquinazolin 4 3h One Derivatives

Positional Effects of Substitution on Biological Efficacy, with emphasis on C-2 and C-8

The substitution pattern on the quinazolinone scaffold is a critical determinant of biological efficacy. Research has consistently shown that modifications at positions C-2 and C-8 can dramatically alter the compound's activity.

The C-2 position is frequently targeted for modification. The introduction of various groups, such as methyl, amine, or thiol, has been shown to be essential for certain antimicrobial activities. nih.gov For instance, in one study on antibacterial 4(3H)-quinazolinones, substitution on a phenyl ring attached at the C-2 position was explored. It was found that para-substitution was generally superior to meta or ortho positions in terms of antibacterial activity against S. aureus. nih.govresearchgate.net

The C-8 position, located on the benzene (B151609) ring portion of the scaffold, is also a key site for modulation. The presence of a halogen atom at the C-6 and C-8 positions has been reported to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov This suggests that the electronic environment of the fused benzene ring plays a significant role in the molecule's interaction with its biological targets. While the parent compound features a methyl group at C-8, further substitutions or replacements at this position can fine-tune the molecule's properties. For instance, studies on related quinazolinones have evaluated the effects of electron-withdrawing groups at various positions on the benzene ring, noting that such modifications can lead to high binding affinities for their targets. researchgate.net

Impact of Substituent Nature on Bioactivity

Beyond the position of substitution, the inherent chemical properties of the substituent groups—such as their electronic nature, size (steric effects), and lipophilicity—are pivotal in dictating the bioactivity of the derivatives.

Electronic Effects: The electronic properties of substituents can significantly influence a molecule's ability to interact with its target. Electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), when placed on the quinazolinone ring system, have been associated with potent biological activity in several studies. researchgate.net For example, in a series of 2-anilinoquinazolin-4(3H)-one derivatives, compounds bearing electron-withdrawing groups like 7-trifluoromethyl or 7-nitro demonstrated high binding affinities. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can impact how a molecule fits into the binding site of a protein. In the development of antimalarial quinazolinone-2-carboxamide derivatives, steric effects were prominent. acs.org A meta-ethyl substitution on a benzyl (B1604629) moiety was found to be optimal for activity, whereas a larger ortho-substitution resulted in a complete loss of inhibitory effect, likely due to steric hindrance that prevents proper binding. acs.org

The table below presents data on a series of 2-aminoquinazolin-4-(3H)-one derivatives, illustrating the impact of different substituents on anti-SARS-CoV-2 activity.

| Compound | Substituents | IC₅₀ (μM) | CC₅₀ (μM) |

| 2a | 7-Chloro, N-acetyl, 3,5-dichlorophenylamino | 0.33 | >25 |

| 2b | 7-Chloro, N-acetyl, 3,5-difluorophenylamino | 0.29 | >25 |

| 2c | 7-Chloro, N-acetyl, 2,3,4-trifluorophenylamino | 0.11 | >25 |

| Remdesivir | (Reference) | 0.01 | >10 |

| Data sourced from a study on 2-Aminoquinazolin-4-(3H)-one derivatives as potent inhibitors of SARS-CoV-2. nih.gov IC₅₀ represents the half-maximal inhibitory concentration, while CC₅₀ represents the half-maximal cytotoxic concentration. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel or yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. sdiarticle3.com

For quinazolin-4(3H)-one analogs, robust 3D-QSAR models have been developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These models were created for quinazolinone analogs acting as Epidermal Growth Factor Receptor (EGFR) inhibitors. The statistical validity of these models was confirmed through internal and external validation, yielding high correlation coefficients (R²) and predictive correlation coefficients (R²pred) that passed the required thresholds for a consistent QSAR model. nih.govresearchgate.net

These QSAR models provide insights into which structural features are critical for activity. For example, CoMFA and CoMSIA models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for biological activity. This information allows medicinal chemists to design new derivatives with a higher probability of success. nih.govunar.ac.id The ultimate goal of these in-silico approaches is to identify and design potential therapeutic agents with enhanced potency. nih.govresearchgate.net

Optimization of Biological Activity Through Systematic Structural Modification

The insights gained from SAR and QSAR studies provide a rational basis for the systematic structural modification of the 2-amino-8-methylquinazolin-4(3H)-one scaffold to optimize its biological activity. This iterative process involves designing and synthesizing new analogs, evaluating their biological effects, and then using those results to inform the next round of design.

A clear example of this optimization process can be seen in the development of novel antibacterials based on the 4(3H)-quinazolinone core. In one extensive study, 77 variants of the scaffold were synthesized and evaluated to build a comprehensive SAR. nih.govresearchgate.net This systematic approach led to the discovery of a compound with potent activity against methicillin-resistant S. aureus (MRSA), good oral bioavailability, and efficacy in animal infection models. nih.govresearchgate.net

Another optimization strategy involves modifying the core structure to introduce additional mechanisms of action. For instance, in an effort to develop potent antitrypanosomal agents, researchers functionalized the C-4 position of a 2-arylquinazoline-4(3H)-one scaffold. nih.govrsc.org By replacing the oxygen at C-4 with hydrazinyl and 5-nitrofuryl-hydrazinyl groups, they significantly enhanced the compound's activity. This improvement was attributed to the promotion of additional mechanisms beyond the molecule's primary mode of action, such as the production of nitric oxide (NO) or reactive oxygen species (ROS). nih.govrsc.org This work highlights how systematic modification can lead to candidates with improved potency and a desirable selectivity index. nih.govrsc.org

Furthermore, structural modifications have been employed to improve poor pharmacokinetic properties. A lead 2-aminoquinazolin-4-(3H)-one compound with potent antiviral activity but low plasma concentration was systematically modified by designing N-substituted derivatives to overcome its planar structure, ultimately improving its in vivo pharmacokinetic profile while retaining inhibitory activity. nih.gov

Mechanistic Insights into the in Vitro Biological Activities of 2 Amino 8 Methylquinazolin 4 3h One Derivatives

Enzyme Inhibition Profiles and Specificity

The 2-amino-8-methylquinazolin-4(3H)-one scaffold is a core component of numerous derivatives that exhibit a wide range of biological activities. These activities are often attributed to their ability to specifically interact with and inhibit various enzymes that are crucial for the survival and proliferation of cancer cells and pathogenic organisms. The following sections detail the inhibitory profiles of these derivatives against several key enzymatic targets.

Derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair mechanisms. rjpbr.comresearchgate.net PARP-1 inhibitors are particularly effective in cancer therapy through a concept known as synthetic lethality, especially in tumors with mutations in breast cancer susceptibility genes (BRCA1/2). nih.gov These tumor cells are deficient in homologous recombination, a major DNA repair pathway, and become heavily reliant on PARP-1-mediated repair. Inhibition of PARP-1 in these cells leads to the accumulation of DNA damage and ultimately cell death. nih.gov

Researchers have designed and synthesized novel quinazolin-4(3H)-one derivatives to act as dual-target inhibitors, co-targeting PARP-1 and Bromodomain Containing Protein 4 (BRD4), another protein implicated in cancer. nih.gov One such derivative, compound 19d , demonstrated micromolar enzymatic potencies against both PARP-1 and BRD4. nih.gov Further studies on 4-Hydroxyquinazoline derivatives identified compound B1 as a potent PARP-1 inhibitor, exhibiting superior activity in primary PARP inhibitor-resistant cell lines. mdpi.com Molecular docking and in silico studies have also been employed to identify quinazolinone derivatives with high binding affinities to the active site of PARP-1, with some compounds showing better docking scores than the approved inhibitor Niraparib. rjpbr.com

| Compound | Target | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Compound B1 | PARP-1 | IC₅₀ | 63.81 ± 2.12 nM | mdpi.com |

| Compound 19d | PARP-1 & BRD4 | Enzymatic Potency | Micromolar range | nih.gov |

| Compound 4 | PARP-1 | Docking Score | -10.343 | rjpbr.com |

| Compound SVA-11 | PARP-1 | Docking Score | -10.421 | researchgate.net |

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for designing tyrosine kinase inhibitors (TKIs). nih.gov Derivatives have been synthesized and evaluated against multiple tyrosine kinases involved in cancer cell signaling pathways, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govtbzmed.ac.ir

A series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against this panel of kinases. nih.gov Notably, compounds 2i and 3i showed potent inhibition of CDK2, with IC₅₀ values of 0.173 µM and 0.177 µM, respectively, which is comparable to the established inhibitor Imatinib. nih.gov These compounds also exhibited strong inhibitory activity against HER2 and EGFR. nih.gov Molecular docking studies revealed that these derivatives can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific kinase and compound structure. nih.gov For instance, compounds 2i and 3i were found to be ATP non-competitive inhibitors of CDK2, while acting as ATP-competitive inhibitors of EGFR. nih.gov The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable cancer treatment strategy due to their shared downstream signaling pathways. tbzmed.ac.ir

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (Reference) | CDK2 | 0.131 ± 0.015 | nih.gov |

| Compound 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| Compound 3h | EGFR | 0.128 ± 0.016 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.056 ± 0.012 | nih.gov |

Quinazoline-based compounds have been extensively studied as antifolates, which interfere with the synthesis of nucleotides necessary for DNA replication. nih.gov They achieve this by inhibiting key enzymes in the folate pathway, namely Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). nih.govnih.gov

Dihydrofolate Reductase (DHFR) is another critical enzyme in this pathway, responsible for regenerating tetrahydrofolate, a cofactor required for TS activity. wikipedia.org Inhibition of DHFR disrupts the supply of precursors for DNA synthesis. researchgate.net A series of quinazoline (B50416) analogs designed to mimic the structure of Methotrexate, a known DHFR inhibitor, showed potent inhibitory activity against mammalian DHFR. nih.gov Specifically, 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been a focus of research, with some derivatives proving to be significantly more active than Methotrexate. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 28 | Mammalian DHFR | 0.5 | nih.gov |

| Compound 30 | Mammalian DHFR | 0.4 | nih.gov |

| Compound 31 | Mammalian DHFR | 0.4 | nih.gov |

The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is frequently overactivated in various human cancers, making it a prime target for therapeutic intervention. researchgate.net A novel series of 2-amino-4-methylquinazoline derivatives has been discovered as highly potent inhibitors of class I PI3K. researchgate.net Through lead optimization, several compounds were identified that exhibit nanomolar potencies against PI3K, leading to significant anti-proliferative activities in cancer cell lines. These compounds, including 19 , 20 , 37 , and 43 , demonstrated favorable pharmacokinetic profiles and robust antitumor efficacy in vivo. researchgate.net Another derivative, XH30 , was characterized as a potent PI3K inhibitor with excellent anti-tumor activity against human glioblastoma. researchgate.net The mechanism of action involves these compounds binding to the ATP-binding pocket of the PI3K enzyme, thereby blocking its kinase activity and inhibiting downstream signaling that promotes cell growth and survival.

Trypanothione Reductase (TR) is a flavoenzyme essential for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which cause diseases like leishmaniasis and Chagas disease. nih.govmdpi.com This enzyme is the central component of the parasite's unique redox defense system, which protects it from oxidative stress, particularly from reactive oxygen species produced by host macrophages. nih.govplos.org As TR is absent in humans, who rely on a glutathione-based system, it represents an attractive and specific target for antiparasitic drug development. mdpi.commdpi.com Inhibition of TR leads to an accumulation of oxidative damage within the parasite, ultimately causing its death. mdpi.com While various small molecules have been identified as TR inhibitors, research into specific 2-amino-8-methylquinazolin-4(3H)-one derivatives targeting this enzyme is an area of ongoing investigation. The general principle involves designing molecules that can bind to critical sites of the enzyme, such as the NADPH binding site or the catalytic site, thereby competitively or non-competitively inhibiting its function. nih.gov

In addition to their anticancer and antiparasitic potential, quinazolin-4(3H)-one derivatives have emerged as a novel class of non-β-lactam antibacterials, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The primary mechanism of action for these compounds involves the inhibition of bacterial cell wall biosynthesis by targeting Penicillin-Binding Proteins (PBPs). nih.govacs.org

In Vitro Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of the quinazolin-4(3H)-one scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This section delves into the in vitro antimicrobial properties of 2-amino-8-methylquinazolin-4(3H)-one and related compounds, exploring their efficacy against various bacterial and fungal pathogens and the proposed mechanisms underpinning these activities.

Quinazolin-4(3H)-one derivatives have demonstrated notable antibacterial activity, with their efficacy often influenced by the nature and position of substituents on the quinazolinone core. nih.gov Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, although in some cases, a higher sensitivity is observed in Gram-positive strains. researchgate.net

The antibacterial effect is thought to be linked to several mechanisms, including the inhibition of essential enzymes involved in DNA replication and protein synthesis. eco-vector.com For instance, some quinazolinone derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring, as well as the presence of halogen atoms at the 6 and 8 positions, can significantly influence their antimicrobial potency.

Research on various 2,3-disubstituted quinazolin-4(3H)-one derivatives has provided specific data on their minimum inhibitory concentrations (MIC) against a range of bacteria. For example, a study on arylidene-based quinazolin-4(3H)-one motifs found that 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was a particularly potent antibacterial agent against Staphylococcus aureus with a MIC value of 1.95 µg/mL. nih.gov Another study highlighted that certain 4(3H)-quinazolinones displayed significant activity against S. aureus, including vancomycin- and linezolid-resistant strains, with MIC values as low as ≤0.5 μg/mL for some derivatives. acs.org However, the same study noted poor activity against the Gram-positive vancomycin-resistant E. faecalis. acs.org

The sensitivity of Gram-negative bacteria to these compounds can be more variable. While some derivatives show efficacy, others have little to no effect on strains like Pseudomonas aeruginosa. nih.gov For instance, one study found that while some synthesized quinazolinones were powerfully active against Gram-positive bacteria, they had no effect on P. aeruginosa. The differential activity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, which affects the permeability and accumulation of the compounds.

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |

| Alkyne substituted 4(3H)-quinazolinone (Compound 27) | S. aureus ATCC 29213 | 0.03 |

| Nitrile substituted 4(3H)-quinazolinone (Compound 15) | S. aureus ATCC 29213 | 0.03 |

| Pyrrolidine derivative with trimethoxy phenyl group (Compound 19) | Pseudomonas aeruginosa | 150 |

| Pyrrolidine derivative with p-chloro phenyl moiety (Compound 16) | Staphylococcus aureus | 500 |

In addition to their antibacterial properties, 2-amino-8-methylquinazolin-4(3H)-one derivatives have also been investigated for their antifungal potential. These compounds have shown a broad spectrum of activity against various fungal pathogens, including clinically relevant yeasts and molds.

Several studies have demonstrated the efficacy of these derivatives against species such as Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov The antifungal mechanism of action is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes necessary for fungal survival.

In a particular study, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, which showed potent antibacterial activity, was also identified as the most active antifungal agent with a MIC value of 3.90 µg/mL against C. albicans, A. niger, and R. nigricans. nih.gov This highlights the potential for developing dual-action antimicrobial agents from this chemical scaffold. Other research has also reported that certain quinazolinone derivatives exhibit significant antifungal effects, sometimes comparable to or even exceeding that of standard antifungal drugs.

| Derivative | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Aspergillus niger | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Rhizopus nigricans | 3.90 |

In Vitro Antiviral Activities (e.g., SARS-CoV-2) and Proposed Mechanisms

The emergence of novel viral pathogens has spurred the search for new antiviral agents. Notably, 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2. nih.gov

In vitro studies have demonstrated that these compounds can significantly inhibit viral replication in cell cultures. For instance, the parent compound, 2-aminoquinazolin-4(3H)-one, showed significant activity against SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of 0.23 µM in a Vero cell assay, with no associated cytotoxicity. nih.gov Further optimization of this scaffold has led to the development of derivatives with even more potent antiviral effects. Acetylated derivatives, in particular, have shown potent inhibitory activity against SARS-CoV-2, with IC50 values as low as 0.11 µM. nih.gov

The precise mechanism of antiviral action is still under investigation, but it is believed that these compounds may interfere with key viral processes such as entry into the host cell or viral replication. The promising in vitro activity, coupled with favorable pharmacokinetic profiles in some cases, suggests that 2-aminoquinazolin-4(3H)-one derivatives are a promising class of compounds for the development of anti-SARS-CoV-2 therapeutics.

| Derivative | Virus | Activity (IC50 in µM) | Cytotoxicity (CC50 in µM) |

|---|---|---|---|

| 2-aminoquinazolin-4-(3H)-one | SARS-CoV-2 | 0.23 | >25 |

| Acetylated derivative 2a | SARS-CoV-2 | 0.33 | >25 |

| Acetylated derivative 2b | SARS-CoV-2 | 0.29 | >25 |

| Acetylated derivative 2c | SARS-CoV-2 | 0.11 | >25 |

In Vitro Anti-inflammatory Mechanisms (e.g., COX-2 inhibition, inhibition of protein denaturation)

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of 2-amino-8-methylquinazolin-4(3H)-one have been shown to possess significant in vitro anti-inflammatory properties, which are attributed to multiple mechanisms of action.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a critical role in the inflammatory cascade. researchgate.netnih.gov By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Several studies have reported potent COX-2 inhibitory activity for various 2,3-disubstituted 4(3H)-quinazolinone derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the commercial drug celecoxib. nih.gov

Another important anti-inflammatory mechanism is the inhibition of protein denaturation. researchgate.netasianjpr.com Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat, and is implicated in the inflammatory process. nih.govnih.gov The ability of a compound to prevent protein denaturation is considered a good indicator of its anti-inflammatory potential. nih.gov In vitro studies have shown that several novel quinazolin-4-(3H)-one analogues can significantly inhibit the heat-induced denaturation of proteins like bovine serum albumin and egg albumin. nih.govresearchgate.net

| Derivative | Assay | Activity |

|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4) | COX-2 Inhibition | IC50 = 0.33 µM |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 6) | COX-2 Inhibition | IC50 = 0.40 µM |

| 2,3-disubstituted quinazolin-4-(3H)-one (Compound QB2) | Protein Denaturation Inhibition | Significant Inhibition |

| 2,3-disubstituted quinazolin-4-(3H)-one (Compound QF8) | Protein Denaturation Inhibition | Significant Inhibition |

DNA Interaction Studies and Photo-Disruptive Properties

The interaction of small molecules with DNA is a critical aspect of their potential therapeutic applications, particularly in the context of anticancer and antimicrobial activities. Recent studies have begun to explore the DNA binding and photo-disruptive properties of quinazolinone derivatives.

Molecular docking studies have suggested that certain 3-amino-2-methyl-quinazolin-4(3H)-ones can bind satisfactorily to DNA. mdpi.com This binding is a prerequisite for any subsequent DNA-damaging activity.

Of particular interest are the photo-disruptive properties of these compounds. It has been demonstrated that some 3-amino-2-methyl-quinazolin-4(3H)-one derivatives are photo-active towards plasmid DNA upon irradiation with UVA and UVB light. mdpi.com This photo-activity can lead to DNA cleavage, a property that could be harnessed for photodynamic therapy. The study found that the substitution pattern on the quinazolinone ring plays a crucial role in this photo-activity. For example, a 6-nitro derivative retained its photo-activity under both UVA and UVB irradiation, while a 6-bromo substituted compound was only active under UVB. mdpi.com Furthermore, the derivatization of the 3-amino group can either enhance or diminish this effect, with 3-arylamido-6-nitro compounds showing extraordinary photo-activity at very low concentrations. mdpi.com

The ability of these compounds to interact with and damage DNA upon light exposure opens up new avenues for their development as photo-chemotherapeutic agents. However, it is also noted that the photostability of quinazoline derivatives can be influenced by environmental conditions such as light exposure, which can lead to their degradation. nih.gov

Computational Chemistry and Molecular Modeling for Elucidating Structure Function Relationships

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and intermolecular interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed for this purpose. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying quinazolinone derivatives. nih.govnih.govresearchgate.net

These calculations are used to optimize the ground-state geometry of 2-Amino-8-methylquinazolin-4(3H)-one, providing precise bond lengths and angles. researchgate.net Furthermore, they yield critical information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron density distribution, highlighting electrophilic and nucleophilic sites that are crucial for molecular recognition and chemical reactions. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations for Quinazolinone Derivatives

| Parameter | Description | Significance for 2-Amino-8-methylquinazolin-4(3H)-one |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Predicts the molecule's shape, bond lengths, and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A primary determinant of molecular reactivity and stability. |

| MEP Map | A visualization of the electrostatic potential on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.gov For the quinazolinone scaffold, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex. nih.govnih.govnih.gov

In a typical docking study involving a compound like 2-Amino-8-methylquinazolin-4(3H)-one, the molecule would be placed into the binding site of a target protein (e.g., a kinase, DNA gyrase, or dihydrofolate reductase). nih.govnih.govnih.govasianpubs.org The simulation software then calculates the most stable binding poses and estimates the binding energy (docking score). nih.gov Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.gov This information is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Quinazolinone Ligand

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| EGFR Kinase | -10.359 | Met769, Ala719, Lys721 | Hydrogen bonds, hydrophobic interactions nih.govnih.gov |

| VEGFR2 Kinase | -12.407 | Lys868, Phe1047, Cys919 | Cation-pi, hydrogen bonds, hydrophobic interactions nih.govnih.gov |

| CDK2 Kinase | -9.5 | Asp86, Leu83, Ile10 | Hydrogen bonds, pi-alkyl interactions nih.gov |

| DNA Gyrase | -8.2 | Asp73, Gly77, Arg76 | Hydrogen bonds, van der Waals forces nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the conformational stability of the ligand within the binding pocket and to analyze the dynamic behavior of the entire complex. nih.gov

For a complex of 2-Amino-8-methylquinazolin-4(3H)-one with a target protein, an MD simulation would be run for a specific duration (e.g., nanoseconds). The resulting trajectory is then analyzed to evaluate parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. strath.ac.uk The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, MD simulations allow for the monitoring of key interactions (like hydrogen bonds) over the simulation time, confirming their persistence and importance for binding. nih.gov

Table 3: Objectives and Outputs of Molecular Dynamics Simulations

| Objective | Key Metric / Analysis | Insights Gained |

|---|---|---|

| Assess Complex Stability | Root Mean Square Deviation (RMSD) | Confirms if the ligand remains stably bound in the active site. |

| Evaluate Ligand Flexibility | Ligand RMSD and Torsion Analysis | Shows the conformational changes of the ligand upon binding. |

| Identify Key Interactions | Hydrogen Bond Analysis | Determines the persistence and strength of specific hydrogen bonds over time. |

| Analyze Protein Dynamics | Root Mean Square Fluctuation (RMSF) | Reveals the flexibility of different regions of the protein in the presence of the ligand. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, allowing for early-stage screening and optimization. nih.gov Numerous studies on quinazolinone derivatives utilize these predictions to assess their drug-likeness. nih.govasianpubs.orgidaampublications.in

For 2-Amino-8-methylquinazolin-4(3H)-one, various computational tools can predict parameters related to Lipinski's Rule of Five (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors), which helps to assess oral bioavailability. idaampublications.in Other important predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (related to metabolism), and human intestinal absorption (HIA). nih.govasianpubs.org These predictions help to identify potential liabilities early in the discovery process.

Table 4: Sample In Silico ADME Profile for a Quinazolinone Derivative

| ADME Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five for oral bioavailability. |

| LogP (Octanol/Water Partition) | < 5 | Measures lipophilicity; impacts absorption and distribution. |

| H-Bond Donors | < 5 | Affects solubility and membrane permeability. |

| H-Bond Acceptors | < 10 | Affects solubility and membrane permeability. |

| Aqueous Solubility (LogS) | > -4 | Indicates how well the compound dissolves in water, affecting absorption. |

| BBB Permeability | Non-permeant / Permeant | Predicts whether the compound can cross the blood-brain barrier. |

| Human Intestinal Absorption (%) | > 80% | High value suggests good absorption from the gut. |

Conceptual Density Functional Theory (CDFT) and Koopmans in DFT (KID) Approximations for Reactivity Predictions

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying and predicting the chemical reactivity of molecules using descriptors derived from DFT calculations. mdpi.com Unlike traditional electronic structure analysis that focuses on orbitals, CDFT uses global and local reactivity indicators to understand how a molecule will respond to a chemical reaction. nih.gov

For 2-Amino-8-methylquinazolin-4(3H)-one, CDFT descriptors can be calculated to predict its reactive behavior. Global descriptors like chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) provide a general measure of the molecule's reactivity. nih.gov Local reactivity descriptors, such as the Fukui function, are used to identify the specific atoms or functional groups within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov These predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways. The Koopmans in DFT (KID) approximation is often used to relate the energies of the frontier molecular orbitals (HOMO and LUMO) to the ionization potential and electron affinity, which are central to the calculation of these CDFT descriptors.

Table 5: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from the system. |

| Chemical Hardness (η) | ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates a higher propensity for reaction. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. |

Future Perspectives and Research Opportunities in 2 Amino 8 Methylquinazolin 4 3h One Research

Exploration of Novel Synthetic Pathways

While established methods for synthesizing quinazolinone derivatives exist, the future of 2-Amino-8-methylquinazolin-4(3H)-one research will benefit from the development of more efficient, cost-effective, and environmentally benign synthetic routes. The focus is shifting towards methodologies that offer high yields, scalability, and structural diversity.

Key research opportunities include:

Multi-Component Reactions (MCRs): Designing one-pot syntheses that combine multiple starting materials to form the 2-Amino-8-methylquinazolin-4(3H)-one core in a single step. This approach, which has been successfully applied to other quinazolinone derivatives, improves efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. aurigeneservices.com

Green Chemistry Approaches: The implementation of sustainable practices is paramount. Future research should explore microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govmdpi.com Additionally, developing metal-catalyst-free reactions or using eco-friendly catalysts and solvents will reduce the environmental impact of synthesis. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better reaction control, improved safety, and easier scalability. Adapting synthetic routes for 2-Amino-8-methylquinazolin-4(3H)-one to flow chemistry systems could be a significant step towards efficient industrial production.

Novel Catalytic Systems: Investigating new catalysts, such as iron(III) chloride or copper-based systems, could open up new reaction pathways for constructing the quinazolinone scaffold under milder conditions. mdpi.comnih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Context |